2-Bromo-4-formamidothiazole
Description
2-Bromo-4-formamidothiazole (C₄H₃BrN₂OS) is a brominated thiazole derivative with a formamide functional group at the 4-position. It is synthesized via hydrogenation of the parent compound over a palladium catalyst in methanol, yielding a crystalline solid with a melting point of 167°C. Elemental analysis confirms its composition (C: 23.55%, H: 1.6%, N: 13.45%), aligning closely with theoretical values (C: 23.2%, H: 1.45%, N: 13.5%) .
Properties
Molecular Formula |
C4H3BrN2OS |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
N-(2-bromo-1,3-thiazol-4-yl)formamide |
InChI |
InChI=1S/C4H3BrN2OS/c5-4-7-3(1-9-4)6-2-8/h1-2H,(H,6,8) |
InChI Key |
UOIHSWATSXPTQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Thiazole Derivatives
Thiazole derivatives with bromine substituents are widely explored for their reactivity and biological activities. Below is a comparative analysis:
Key Observations :
- Positional Effects : Bromine at the 2-position (as in this compound) may sterically hinder interactions with biological targets compared to 4-bromo derivatives.
Formamide-Substituted Heterocycles
Comparisons include:
Key Observations :
- Core Heterocycle : Thiadiazole derivatives (e.g., the compound in ) show broader bioactivity than thiazoles, possibly due to enhanced ring planarity and electronic effects.
Brominated Benzimidazoles and Imidazoles
Brominated benzimidazoles and imidazoles are pharmacologically relevant due to their DNA-binding and enzyme-inhibitory properties:
Key Observations :
- Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents enhance reactivity and target engagement compared to formamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
